4-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline
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Overview
Description
3-(4-CHLOROPHENYL)-6-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with chlorophenyl and phenylquinolyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-6-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be achieved through a multi-step process involving the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is typically conducted at room temperature and has been shown to yield excellent results . The reaction conditions are optimized to ensure high efficiency and purity of the final product. Industrial production methods may involve scaling up this process and optimizing reaction parameters to achieve consistent quality and yield.
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-6-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
3-(4-CHLOROPHENYL)-6-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-6-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with cell signaling pathways, resulting in cell death or growth inhibition. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
3-(4-CHLOROPHENYL)-6-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other similar compounds, such as:
5-(4-CHLORO-PHENYL)-4-PHENYL-4H-(1,2,4)TRIAZOLE-3-THIOL: This compound shares a similar triazole-thiadiazole core but differs in its substitution pattern.
[1,2,4]TRIAZOLO[4,3-B][1,2,4,5]TETRAZINE-BASED ENERGETIC MATERIALS: These compounds have a similar triazole ring but are used primarily in energetic materials applications.
The uniqueness of 3-(4-CHLOROPHENYL)-6-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substitution pattern and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C24H14ClN5S |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(2-phenylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C24H14ClN5S/c25-17-12-10-16(11-13-17)22-27-28-24-30(22)29-23(31-24)19-14-21(15-6-2-1-3-7-15)26-20-9-5-4-8-18(19)20/h1-14H |
InChI Key |
CJKWSLDUQILCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C(=NN=C5S4)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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